(1,4,4-Trifluorocyclohexyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4,4-Trifluorocyclohexyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H10ClF3O2S and a molecular weight of 250.67 g/mol . It is characterized by the presence of a trifluorocyclohexyl group attached to a methanesulfonyl chloride moiety. This compound is primarily used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
The synthesis of (1,4,4-Trifluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of (1,4,4-Trifluorocyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The product is then purified by distillation or recrystallization.
Chemical Reactions Analysis
(1,4,4-Trifluorocyclohexyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Scientific Research Applications
(1,4,4-Trifluorocyclohexyl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used to introduce the trifluorocyclohexyl group into drug candidates, which can enhance their metabolic stability and bioavailability.
Material Science: It is employed in the modification of polymers and other materials to impart unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of (1,4,4-Trifluorocyclohexyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming stable sulfonamide, sulfonate ester, and sulfonothioate products .
Comparison with Similar Compounds
(1,4,4-Trifluorocyclohexyl)methanesulfonyl chloride can be compared to other sulfonyl chlorides such as:
Methanesulfonyl chloride: Lacks the trifluorocyclohexyl group, making it less hydrophobic and less chemically stable.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group instead of a trifluorocyclohexyl group, resulting in different reactivity and physical properties.
(1,4,4-Trifluorocyclohexyl)methanesulfonamide: The amide derivative of the compound, which is less reactive but more stable.
The unique trifluorocyclohexyl group in this compound imparts distinct properties such as increased hydrophobicity and metabolic stability, making it valuable in specific research applications .
Properties
IUPAC Name |
(1,4,4-trifluorocyclohexyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF3O2S/c8-14(12,13)5-6(9)1-3-7(10,11)4-2-6/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNTXCLLMIPBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CS(=O)(=O)Cl)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.